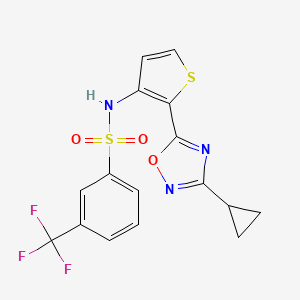

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Research has shown that various benzenesulfonamide derivatives exhibit significant pharmacological properties, including anticancer, antifungal, and anti-HIV activities . These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring, which is further modified with various substituents to enhance their biological efficacy.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various functional groups to the core structure to achieve desired biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the addition of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity were synthesized by attaching a benzylthio group and a 1,3,4-oxadiazol ring to the benzenesulfonamide core . These synthetic strategies highlight the versatility of benzenesulfonamide derivatives in drug design.

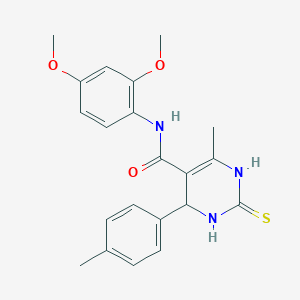

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives plays a crucial role in their biological activity. For example, the presence of a 1,3,4-oxadiazol ring has been associated with anticancer properties . The crystallographic study of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides revealed significant conformational differences in the solid state, which may influence their biological activity in solution . These findings suggest that the three-dimensional arrangement of atoms within the benzenesulfonamide derivatives is an important factor in their pharmacological profile.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For instance, the reaction of 4-(4-methyl, chloro, methoxyphenylsulfonamido)alkyl carboxylic acid hydrazides with CS2 and KOH led to the formation of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides with anti-HIV and antifungal activities . These reactions are essential for the development of new therapeutic agents with improved efficacy and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as lipophilicity, are critical determinants of their biological activity. A quantitative structure-activity relationship (QSAR) study pointed out that the lipophilicity of the compounds was a main factor affecting activity towards the HCT-116 cell line . Additionally, the presence of certain substituents, such as a styryl group, was identified as essential for activity towards MCF-7 breast cancer cells . The metabolic stability of these compounds, as determined by in vitro tests with human liver microsomes, is also an important consideration for their potential as drug candidates .

Aplicaciones Científicas De Investigación

Antimicrobial and Anti-HIV Activity

Benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties have been prepared and evaluated for their antimicrobial and anti-HIV activity. The synthesis of these compounds involves chlorosulfonation of phenyl substituents present on the 2-position of 5-mercapto-1,3,4-oxadiazoles, indicating their potential in developing treatments against microbial infections and HIV (Iqbal et al., 2006).

Anticancer Activity

A series of benzenesulfonamides have been synthesized and evaluated for their in vitro anticancer activity against the full NCI-60 cell line panel, showing promising antiproliferative activity. This suggests that derivatives of benzenesulfonamides, potentially including N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(trifluoromethyl)benzenesulfonamide, could serve as leads for anticancer drug development (Brożewicz & Sławiński, 2012).

Carbonic Anhydrase Inhibition

Compounds incorporating benzenesulfonamide and various moieties, such as aroylhydrazone, have shown significant inhibition of human carbonic anhydrase isozymes, suggesting potential applications in treating conditions associated with these enzymes. The research indicates that derivatives of benzenesulfonamides could be effective in designing inhibitors for carbonic anhydrases, which are therapeutic targets for glaucoma, edema, and other diseases (Alafeefy et al., 2015).

Antimalarial Activity

New benzenesulfonamides, including chiral derivatives incorporating 1,3,4-oxadiazole and amino acid moieties, have been synthesized and screened for antimalarial activity. Their evaluation for inhibiting hem polymerization and effectiveness against Plasmodium berghei in mice highlights the potential of benzenesulfonamide derivatives in antimalarial drug development (Zareef et al., 2007).

Progesterone Receptor Antagonism

The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists points to another potential application of benzenesulfonamide derivatives. These compounds, by inhibiting the progesterone receptor, could be useful in treating diseases like uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).

Propiedades

IUPAC Name |

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O3S2/c17-16(18,19)10-2-1-3-11(8-10)27(23,24)22-12-6-7-26-13(12)15-20-14(21-25-15)9-4-5-9/h1-3,6-9,22H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPMXQJSHKGKMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(trifluoromethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)

![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)

![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2506543.png)

![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2506547.png)

![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)